3-Pyridin-3-ylbut-2-enoic acid
Description
3-Pyridin-3-ylbut-2-enoic acid is a pyridine-substituted α,β-unsaturated carboxylic acid characterized by a conjugated enoic acid backbone (but-2-enoic acid) and a pyridin-3-yl substituent at the β-position. This structure imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
3-pyridin-3-ylbut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7(5-9(11)12)8-3-2-4-10-6-8/h2-6H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLCTEOANVBMOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Pyridine-Substituted Carboxylic Acids
2-(Pyridin-3-yl)acetic Acid
- Molecular Formula: C₇H₇NO₂
- Molecular Weight : 137.14 g/mol
- Functional Groups : Acetic acid chain, pyridin-3-yl substituent.
- Key Differences: Lacks the α,β-unsaturated double bond present in 3-Pyridin-3-ylbut-2-enoic acid. Shorter carbon chain reduces conjugation and limits applications in cycloaddition chemistry.
- Safety Profile : Classified under acute toxicity Category 4 (oral, dermal, inhalation) with hazards including skin/eye irritation .
- Applications : Primarily used in research and development (R&D) for small-molecule synthesis .
(2R)-2-Amino-3-(pyridin-3-yl)propanoic Acid
- Molecular Formula : C₈H₁₀N₂O₂ (hydrochloride salt: C₈H₁₁ClN₂O₂)
- Molecular Weight : 166.18 g/mol (hydrochloride: 202.64 g/mol)
- Functional Groups: Propanoic acid backbone, amino group, pyridin-3-yl substituent.
- Absence of α,β-unsaturation limits reactivity in conjugate addition reactions.
- Applications: Used as a non-proteinogenic amino acid in peptide mimetics and enzyme inhibitor studies .
Pyridine-Substituted Esters and Amides
Pyridin-3-ylmethyl-carbamic Acid Esters
- Example : Pyridin-3-ylmethyl-carbamic acid (1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentyl ester (trifluoroacetate salt)
- Key Differences :
- Carbamic ester functional group replaces the carboxylic acid, altering acidity and hydrogen-bonding capacity.
- Complex heterocyclic substituents (e.g., pyrrolotriazolopyrazine) enhance binding affinity for kinase targets.
- Applications : Investigated as kinase inhibitors in oncology and inflammatory diseases .
N-(3-Hydroxypyridin-2-yl)acetamide
Electronic and Reactivity Comparisons
| Compound | Conjugation System | Acidity (pKa) | Key Reactivity |
|---|---|---|---|
| 3-Pyridin-3-ylbut-2-enoic acid | α,β-unsaturated | ~4.5–5.0* | Conjugate additions, Diels-Alder reactions, Michael acceptors. |
| 2-(Pyridin-3-yl)acetic acid | None | ~2.5–3.0 | Esterification, amide coupling. |
| Pyridin-3-ylmethyl esters | Variable | Non-acidic | Hydrolysis, nucleophilic substitution. |
*Estimated based on analogous α,β-unsaturated acids.
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